Phenibut (hydrochloride) is an analytical reference standard that is classified as a gabapentinoid. It is a GABA mimetic that acts as an agonist at GABAB receptors, blocks α2δ subunit-containing voltage-gated calcium channels, stimulates dopamine receptors, and inhibits the actions of β-phenethylamine. Phenibut has been reported to be recreationally abused. This product is intended for forensic and research purposes only.
4-Amino-3-phenylbutyric acid hydrochloride
CAS No.: 3060-41-1
Cat. No.: VC21247727
Molecular Formula: C10H14ClNO2
Molecular Weight: 215.67 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 3060-41-1 |
---|---|
Molecular Formula | C10H14ClNO2 |
Molecular Weight | 215.67 g/mol |
IUPAC Name | 4-amino-3-phenylbutanoic acid;hydrochloride |
Standard InChI | InChI=1S/C10H13NO2.ClH/c11-7-9(6-10(12)13)8-4-2-1-3-5-8;/h1-5,9H,6-7,11H2,(H,12,13);1H |
Standard InChI Key | XSYRYMGYPBGOPS-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)C(CC(=O)O)CN.Cl |
Canonical SMILES | C1=CC=C(C=C1)C(CC(=O)O)C[NH3+].[Cl-] |
Introduction
Chemical Identity and Structure
4-Amino-3-phenylbutyric acid hydrochloride is an organic compound characterized by the presence of both a carboxylic acid and an amine group . Its systematic IUPAC name is 4-amino-3-phenylbutanoic acid hydrochloride. The compound possesses a chiral center, making it a chiral molecule with potential stereoisomers.
Basic Properties
The compound has the following key chemical properties:
Parameter | Value |
---|---|
CAS Number | 3060-41-1 |
Molecular Formula | C₁₀H₁₄ClNO₂ |
Molecular Weight | 215.67 g/mol |
Chemical Structure | Contains phenyl ring, carboxylic acid, and amine group |
Purity (Commercial) | ≥98% |
The molecular structure features a phenyl ring attached to a carbon chain containing both an amine group and a carboxylic acid group . This structural arrangement is crucial for its biological activity, particularly its ability to interact with GABA receptors in the central nervous system .
Chemical Identifiers
For precise identification in chemical databases and literature, 4-Amino-3-phenylbutyric acid hydrochloride is associated with several chemical identifiers:
Identifier Type | Value |
---|---|
IUPAC Name | 4-amino-3-phenylbutanoic acid hydrochloride |
InChI | InChI=1S/C10H13NO2.ClH/c11-7-9(6-10(12)13)8-4-2-1-3-5-8;/h1-5,9H,6-7,11H2,(H,12,13);1H |
InChI Key | XSYRYMGYPBGOPS-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C(C=C1)C(CC(=O)O)CN.Cl |
Synthesis Methods
The synthesis of 4-Amino-3-phenylbutyric acid hydrochloride can be achieved through several methods, with patents and research literature describing various approaches.
Patented Synthesis Method
A notable method for preparing 4-Amino-3-phenylbutyric acid is described in a Chinese patent (CN102115450A), which outlines a multi-step synthesis process :
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Benzaldehyde reacts with ethyl acetoacetate in a protonic solvent under the action of a condensation catalyst to generate 2,4-diacetyl-3-phenyl-pentanedionato diethyl ester
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A strongly alkaline solution is added to obtain 3-phenylglutaric acid after heating and decarbonylation
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The 3-phenylglutaric acid undergoes ring-closing dehydration in a non-protonic solvent to obtain 3-phenylglutaric anhydride
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The anhydride is hydrolyzed with strong aqua ammonia to obtain 5-amino-5-oxo-3-phenyl-pentanoic acid
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Finally, an oxidation reaction under alkaline conditions produces 4-amino-3-phenylbutyric acid
This method is advantageous due to its use of readily available and inexpensive raw materials, moderate reaction conditions, and relatively simple operational procedures .
Alternative Synthesis Approaches
Other synthetic routes have been explored for producing 4-Amino-3-phenylbutyric acid hydrochloride, including:
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Synthesis from phenyl aldehyde and methyl acetoacetate as precursors
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Modification of existing gamma-aminobutyric acid derivatives
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Chemical transformation of related phenyl-substituted amino acids
These alternative methods offer different advantages depending on scale requirements, available starting materials, and desired purity of the final product.
Pharmacological Activity
4-Amino-3-phenylbutyric acid hydrochloride exhibits significant pharmacological activity, primarily through its interaction with the central nervous system.
Mechanism of Action
The compound's primary mechanism of action involves:
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GABA-mimetic effects: Acting as a GABA analog, the compound can bind to GABA receptors, particularly GABA-B receptors
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Central nervous system depression: It functions as a central nervous system (CNS) depressant with anxiolytic effects
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Gabapentinoid activity: The compound is classified as a gabapentinoid, sharing mechanisms with related compounds such as gabapentin
This multimodal action contributes to its diverse pharmacological effects, particularly its anxiolytic, sedative, and neuroprotective properties .
Pharmacokinetic Profile
Based on the available data, 4-Amino-3-phenylbutyric acid hydrochloride demonstrates the following pharmacokinetic characteristics:
Parameter | Value |
---|---|
Bioavailability | ≥63% (at 250 mg dose) |
Metabolism | Minimal liver metabolism |
Metabolites | Inactive |
Onset of Action | Oral: 2-4 hours; Rectal: 20-30 minutes |
Elimination Half-life | 5.3 hours (at 250 mg dose) |
Duration of Action | 15-24 hours (at 1-3 g dose) |
Excretion | 63% excreted unchanged in urine |
These pharmacokinetic properties influence dosing strategies and clinical applications of the compound .
Therapeutic Applications
4-Amino-3-phenylbutyric acid hydrochloride has been utilized for various therapeutic purposes, primarily in specific regions where it is approved as a pharmaceutical.
Current Medical Uses
The compound is used in Russia, Ukraine, Belarus, and Latvia as a pharmaceutical drug for multiple indications:
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Treatment of anxiety disorders
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Improvement of sleep quality and treatment of insomnia
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Management of asthenia and depression
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Treatment of alcoholism and alcohol withdrawal syndrome
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Management of post-traumatic stress disorder
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Treatment of stuttering and tics
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Management of vestibular disorders and Ménière's disease
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Prevention of motion sickness
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Reduction of anxiety before or after surgical procedures or painful diagnostic tests
The versatility of its applications stems from its GABA-mimetic properties and its ability to modulate various neurological pathways .
Available Pharmaceutical Forms
When used as a medication, 4-Amino-3-phenylbutyric acid hydrochloride is available in several formulations:
Formulation | Specification |
---|---|
Tablets | 250 mg or 500 mg for oral administration |
Solution | 10 mg/mL concentration for infusion |
These pharmaceutical preparations allow for flexible dosing and administration based on specific therapeutic needs .
Research Findings
Scientific research on 4-Amino-3-phenylbutyric acid hydrochloride has revealed several important findings regarding its properties and potential applications.
Neuroprotective Activity
Studies have demonstrated that 4-Amino-3-phenylbutyric acid hydrochloride possesses neuroprotective activity, which may be beneficial in conditions involving neuronal damage or degeneration . This property has prompted investigations into its potential use for neurodegenerative disorders and conditions involving excitotoxicity .
Enzyme Inhibition and Receptor Activation
Research has explored the compound's ability to:
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Inhibit cyclooxygenase-2 (COX-2) and related enzymes
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Activate G-protein coupled receptors (GPCRs)
These molecular interactions contribute to the compound's diverse pharmacological effects and suggest potential for broader therapeutic applications.
Tetrazole Derivatives Research
Severity | Side Effects |
---|---|
Common/Mild | Sedation, somnolence, nausea, irritability |
Moderate | Agitation, anxiety, dizziness, headache, allergic reactions (skin rash, itching) |
Severe/High Dose | Motor incoordination, loss of balance, hangover-like symptoms |
Due to its CNS depressant effects, individuals taking this compound should avoid potentially dangerous activities such as operating heavy machinery .
Tolerance and Dependence
With prolonged use, particularly at high doses, tolerance to 4-Amino-3-phenylbutyric acid hydrochloride can develop, potentially leading to dependence . This risk necessitates careful monitoring of long-term use and appropriate tapering strategies when discontinuing the compound after extended administration periods.
Monitoring and Precautions
For safe use of 4-Amino-3-phenylbutyric acid hydrochloride, especially with prolonged administration, certain monitoring and precautionary measures are recommended.
Liver and Blood Monitoring
With prolonged use of 4-Amino-3-phenylbutyric acid hydrochloride, particularly at high doses, liver function and blood parameters should be regularly monitored due to potential risks of:
These monitoring protocols help ensure early detection of potential adverse effects and allow for timely intervention if necessary.
Discontinuation Considerations
When discontinuing 4-Amino-3-phenylbutyric acid hydrochloride after prolonged use, a gradual tapering schedule is recommended to minimize withdrawal symptoms . Abrupt cessation after extended use may lead to withdrawal manifestations that can be uncomfortable and potentially hazardous.
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